molecular formula C10H11NO4S B14804464 3-Cyclopropoxy-4-formylbenzenesulfonamide

3-Cyclopropoxy-4-formylbenzenesulfonamide

Cat. No.: B14804464
M. Wt: 241.27 g/mol
InChI Key: SFHKUSVROVDHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-4-formylbenzenesulfonamide is an organic compound with the molecular formula C10H11NO4S It is characterized by the presence of a cyclopropoxy group, a formyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-formylbenzenesulfonamide typically involves the reaction of 4-cyanobenzenesulfonamide with cyclopropyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of formic acid and Raney nickel as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-4-formylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or neutral conditions.

Major Products Formed:

    Oxidation: 3-Cyclopropoxy-4-carboxybenzenesulfonamide.

    Reduction: 3-Cyclopropoxy-4-hydroxybenzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-4-formylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-formylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The formyl group can participate in covalent bonding with nucleophilic residues in proteins, further modulating their function .

Comparison with Similar Compounds

  • 4-Cyclopropoxy-3-formylbenzenesulfonamide
  • 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 4-Nitrophenylsulfonyltryptophan

Comparison: 3-Cyclopropoxy-4-formylbenzenesulfonamide is unique due to the presence of both a cyclopropoxy group and a formyl group on the benzenesulfonamide scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 4-Cyclopropoxy-3-formylbenzenesulfonamide lacks the same spatial arrangement of functional groups, leading to different reactivity and applications .

Properties

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

3-cyclopropyloxy-4-formylbenzenesulfonamide

InChI

InChI=1S/C10H11NO4S/c11-16(13,14)9-4-1-7(6-12)10(5-9)15-8-2-3-8/h1,4-6,8H,2-3H2,(H2,11,13,14)

InChI Key

SFHKUSVROVDHPN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)S(=O)(=O)N)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.